2H-Tetrazole, 2-(1-methylethyl)-

Description

Chemical Identity and Properties

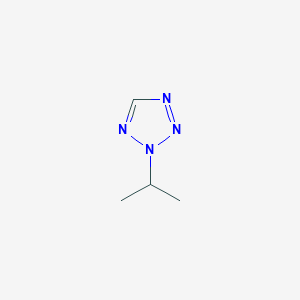

2H-Tetrazole, 2-(1-methylethyl)- (CAS: 100114-33-8) is a substituted tetrazole derivative with the molecular formula C₄H₈N₄ and a molecular weight of 112.13 g/mol . Its structure features an isopropyl group (-CH(CH₃)₂) at the 2-position of the tetrazole ring. Key physicochemical properties include:

- LogP: 0.254 (indicating moderate lipophilicity)

- Topological Polar Surface Area (PSA): 43.6 Ų (suggesting moderate polarity)

- Hydrogen Bond Acceptors: 3

- Rotatable Bonds: 1 .

Tetrazoles are valued in medicinal chemistry for their bioisosteric resemblance to carboxylic acids and metabolic stability .

Properties

CAS No. |

100114-33-8 |

|---|---|

Molecular Formula |

C4H8N4 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-propan-2-yltetrazole |

InChI |

InChI=1S/C4H8N4/c1-4(2)8-6-3-5-7-8/h3-4H,1-2H3 |

InChI Key |

GUCHKXYEXZMOHO-UHFFFAOYSA-N |

SMILES |

CC(C)N1N=CN=N1 |

Canonical SMILES |

CC(C)N1N=CN=N1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tetrazoles are increasingly recognized as bioisosteres for carboxylic acids in drug design. This is due to their ability to mimic the structural and electronic properties of carboxylic acids while potentially enhancing pharmacokinetic profiles. Notably, the Drug Bank lists 43 FDA-approved drugs containing tetrazole moieties, which demonstrate various biological activities including antihypertensive, antimicrobial, antiviral, and cytostatic effects .

2. Anti-inflammatory Agents

Recent studies have highlighted the anti-inflammatory potential of tetrazole derivatives. For instance, a series of 1,5-diaryl-substituted tetrazoles were synthesized and evaluated for their inhibition of cyclooxygenase (COX) enzymes. Compounds demonstrated IC50 values ranging from 0.42 to 8.1 mM for COX-1 and as low as 2.0 μM for COX-2, indicating significant anti-inflammatory activity .

3. Anticancer Activity

Tetrazole derivatives have shown promise in cancer therapy. A study evaluated several new 1,2-substituted tetrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Some compounds exhibited notable inhibitory effects at concentrations as low as M . Furthermore, novel tetrazole-containing compounds were developed that inhibited tubulin polymerization and exhibited antiproliferative activity against various cancer cell lines.

Explosive and Energetic Materials

1. High-Energy Applications

Due to their nitrogen-rich structure, tetrazoles are being explored as components in high-energy materials such as explosives and propellants. The high energy density associated with tetrazole derivatives makes them suitable candidates for further research in this area .

2. Stability and Sensitivity Studies

Research has also focused on the sensitivity of tetrazole compounds to physical stimuli (impact, friction). Studies conducted according to BAM standard methods have characterized the energetic properties of these compounds, providing insights into their safety profiles for practical applications .

Environmental Applications

1. Gas Generators

The environmentally benign characteristics of some tetrazole derivatives make them attractive for use in gas generators with high burn rates and relative stability. This application is particularly relevant in aerospace engineering where efficient propellant formulations are critical .

Data Tables

| Application Area | Compounds Studied | Key Findings |

|---|---|---|

| Drug Development | FDA-approved drugs with tetrazole moieties | 43 drugs listed; diverse biological activities |

| Anti-inflammatory | 1,5-diaryl-substituted tetrazoles | IC50 values: COX-1 (0.42-8.1 mM), COX-2 (2.0 μM) |

| Cancer Therapy | 1,2-substituted tetrazoles | Effective against MCF-7 and MDA-MB-231 cell lines |

| Energetic Materials | Various tetrazole derivatives | High energy density; sensitivity studies conducted |

| Gas Generators | Nitrogen-rich tetrazoles | High burn rate; stability confirmed |

Case Study 1: Anti-inflammatory Tetrazoles

A series of novel 1H-tetrazole derivatives were synthesized and tested for their anti-inflammatory activity through COX inhibition assays. The most potent compound displayed a significant reduction in inflammation in vivo without damaging gastric mucosa.

Case Study 2: Cancer Inhibition

Investigation into the anticancer properties of a new class of tetrazole-tethered combretastatin analogues revealed strong inhibition of tubulin polymerization, leading to effective antiproliferative activity against multiple cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural and Functional Differences

The following table compares 2H-tetrazole, 2-(1-methylethyl)- with structurally related tetrazoles:

*Estimated values based on structural analogs.

Key Comparative Insights

Substituent Effects on Lipophilicity: The isopropyl group in 2H-tetrazole, 2-(1-methylethyl)- provides moderate lipophilicity (LogP = 0.254), making it more soluble in organic phases than polar derivatives like 5-amino-1H-tetrazole (LogP ≈ -1.2) . Aromatic substituents (e.g., biphenyl or methoxyphenyl) significantly increase LogP, enhancing membrane permeability but reducing water solubility .

Biological Activity: Antioxidant Potential: Methoxyphenyl-substituted tetrazoles (e.g., 5-(4-methoxyphenyl)-1H-tetrazole) exhibit radical scavenging activity due to electron-donating groups, whereas alkyl-substituted derivatives like 2H-tetrazole, 2-(1-methylethyl)- are less studied in this context . Coordination Chemistry: Bulky aromatic tetrazoles (e.g., 5-biphenyl-3-yl-2H-tetrazole) are preferred ligands for metal complexes, unlike alkyl-substituted analogs .

Synthetic Accessibility :

- Multicomponent Reactions (MCRs) : Alkyl-substituted tetrazoles like 2H-tetrazole, 2-(1-methylethyl)- are less commonly synthesized via MCRs compared to aryl derivatives, which benefit from convergent routes involving aldehydes and azides .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2H-Tetrazole, 2-(1-methylethyl)- with high purity?

- Methodological Answer : The synthesis of 2-substituted tetrazoles often employs cycloaddition reactions between nitriles and sodium azide under acidic conditions. For regioselective synthesis of 2H-tetrazole derivatives, thermic or microwave-assisted metal-free coupling reactions with alkyl or aryl precursors (e.g., tosylhydrazones) can be used. Optimization includes selecting bases like triethylamine or DBU to enhance yields (7–67%) and purity . Industrial-scale protocols may involve GMP-compliant facilities with controlled reaction parameters (e.g., temperature, pressure) and advanced purification techniques like preparative HPLC .

Q. How can researchers ensure safe handling of 2H-Tetrazole derivatives during experimental procedures?

- Methodological Answer : Safety protocols include:

- Using tightly sealed goggles and impermeable gloves resistant to organic solvents .

- Employing fume hoods or self-contained respiratory devices to avoid inhalation of aerosols .

- Storing the compound in a dry, inert atmosphere to prevent decomposition.

Safety data sheets (SDS) for structurally similar tetrazoles recommend avoiding skin/eye contact and conducting risk assessments for exothermic reactions during synthesis .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of 2-(1-methylethyl)-2H-tetrazole?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and isomer purity.

- FT-IR for identifying N-H and C-N stretches in the tetrazole ring.

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography to resolve ambiguities in regiochemistry (e.g., distinguishing 1H- vs. 2H-tetrazole isomers) . QC laboratories often use HPLC with UV detection for purity analysis (>95%) .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of 2H-tetrazole derivatives to favor the 2-substituted isomer over 1-substituted counterparts?

- Methodological Answer : Regioselectivity is influenced by:

- Reaction conditions : Microwave activation promotes kinetic control, favoring 2H-isomers .

- Substrate electronics : Electron-withdrawing groups on precursors stabilize transition states for 2-substitution.

- Catalytic systems : Metal-free conditions reduce side reactions, while Lewis acids (e.g., ZnCl₂) may alter regioselectivity . Computational modeling (DFT) can predict favorable pathways by analyzing frontier molecular orbitals .

Q. What strategies are effective in resolving contradictory data regarding the thermal stability of 2-(1-methylethyl)-2H-tetrazole across different studies?

- Methodological Answer : Contradictions may arise from impurities or measurement techniques. To address this:

- Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.

- Use differential scanning calorimetry (DSC) to measure phase transitions and enthalpy changes .

- Compare results with high-purity standards from databases like NIST Chemistry WebBook, ensuring calibration against reference materials .

Q. What computational methods are validated for predicting the reactivity of 2-(1-methylethyl)-2H-tetrazole in click chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations are widely used to:

- Model cycloaddition reactions with alkynes/azides to predict reaction rates and regioselectivity .

- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites on the tetrazole ring.

- Validate findings with experimental kinetics (e.g., Arrhenius plots) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 2-(1-methylethyl)-2H-tetrazole derivatives?

- Methodological Answer : SAR workflows include:

- Synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) to test antimicrobial or anticancer activity .

- Conducting in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites) .

- Using QSAR models to predict bioavailability and toxicity profiles .

Q. What advanced analytical approaches are required to distinguish between isomeric forms of alkyl-substituted tetrazoles in complex reaction mixtures?

- Methodological Answer :

- Chiral HPLC or capillary electrophoresis to separate enantiomers.

- Dynamic NMR to study ring-chain tautomerism in solution.

- Single-crystal X-ray diffraction for unambiguous isomer assignment, especially for structurally similar derivatives like 2-(3a,5-cyclo-5α-cholestan-6β-yl)-5-methyl-2H-tetrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.